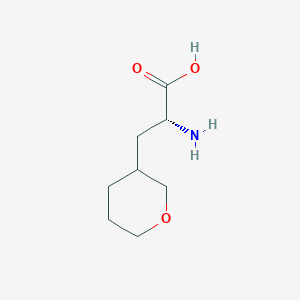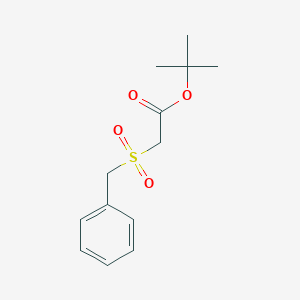![molecular formula C13H17N5O3S B13085914 2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide CAS No. 944417-85-0](/img/structure/B13085914.png)
2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of the azetidine derivative with dimethylsulfamoyl chloride under basic conditions.
Final Coupling: The final step involves coupling the azetidine derivative with the benzimidazole core under suitable conditions to form the target compound.
Analyse Chemischer Reaktionen
2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole core.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects. The azetidine ring and the dimethylsulfamoyl group further modulate its activity by enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide can be compared with other benzimidazole derivatives:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic agent with a broad spectrum of activity.
The unique combination of the azetidine ring and the dimethylsulfamoyl group in this compound distinguishes it from other benzimidazole derivatives, potentially offering enhanced pharmacological properties.
Eigenschaften
CAS-Nummer |
944417-85-0 |
|---|---|
Molekularformel |
C13H17N5O3S |
Molekulargewicht |
323.37 g/mol |
IUPAC-Name |
2-[1-(dimethylsulfamoyl)azetidin-3-yl]-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C13H17N5O3S/c1-17(2)22(20,21)18-6-8(7-18)13-15-10-5-3-4-9(12(14)19)11(10)16-13/h3-5,8H,6-7H2,1-2H3,(H2,14,19)(H,15,16) |
InChI-Schlüssel |
HFGRIVWYEHCKHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N1CC(C1)C2=NC3=C(C=CC=C3N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


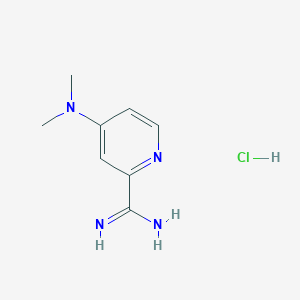

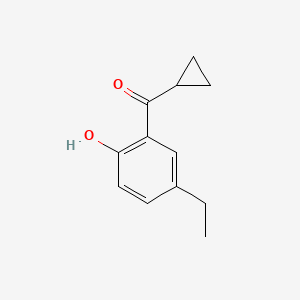
![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)


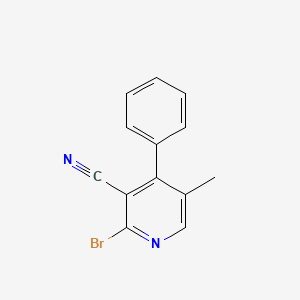
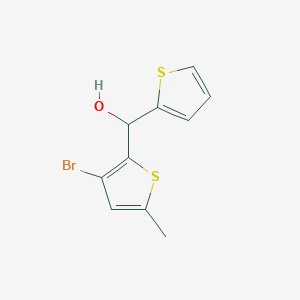
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13085891.png)
